molecular formula C7H10BrNO B15224452 (R)-1-(5-Bromofuran-2-yl)propan-1-amine

(R)-1-(5-Bromofuran-2-yl)propan-1-amine

Cat. No.: B15224452
M. Wt: 204.06 g/mol
InChI Key: MGXYYMRIXYJCPG-RXMQYKEDSA-N
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Description

®-1-(5-Bromofuran-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a brominated furan ring attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromofuran-2-yl)propan-1-amine typically involves the bromination of a furan ring followed by the introduction of the propan-1-amine group. One common method involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromofuran.

    Formation of Propan-1-amine: The brominated furan is then reacted with a suitable amine precursor, such as ®-1-chloropropane, in the presence of a base like sodium hydride (NaH) to form ®-1-(5-Bromofuran-2-yl)propan-1-amine.

Industrial Production Methods

Industrial production of ®-1-(5-Bromofuran-2-yl)propan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromofuran-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaOMe, KOtBu, Grignard reagents

Major Products Formed

    Oxidation: Oxidized amine derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted furan derivatives

Scientific Research Applications

®-1-(5-Bromofuran-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and the amine group can participate in various binding interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(5-Chlorofuran-2-yl)propan-1-amine
  • ®-1-(5-Iodofuran-2-yl)propan-1-amine
  • ®-1-(5-Fluorofuran-2-yl)propan-1-amine

Uniqueness

®-1-(5-Bromofuran-2-yl)propan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom can participate in specific interactions that may not be possible with other halogens, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C7H10BrNO

Molecular Weight

204.06 g/mol

IUPAC Name

(1R)-1-(5-bromofuran-2-yl)propan-1-amine

InChI

InChI=1S/C7H10BrNO/c1-2-5(9)6-3-4-7(8)10-6/h3-5H,2,9H2,1H3/t5-/m1/s1

InChI Key

MGXYYMRIXYJCPG-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(O1)Br)N

Canonical SMILES

CCC(C1=CC=C(O1)Br)N

Origin of Product

United States

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